Trimeric vs. Dimeric Stacking Motifs in Cation Radical Salts: TMN vs. TMTN
The radical cation salt tris(2,3,6,7-tetramethoxynaphthalene) bis(hexafluoroarsenate), (TMN)₃(AsF₆)₂, crystallizes with a trimeric stacking motif: the intra-triad interplanar distance is 3.27 Å, and the inter-triad spacing is 3.362(6) Å [1]. In contrast, the sulfur analog salt tris(2,3,6,7-tetrakis(methylthio)naphthalene) bis(hexafluoroarsenate), (TMTN)₃(AsF₆)₂, adopts a dimeric stacking arrangement with intra-dimer distance 3.275(4) Å and inter-dimer distance 3.645(4) Å [2]. The inter-stack (inter-triad) spacing in TMN is 0.283 Å tighter than the inter-dimer spacing in TMTN, representing a 7.8% reduction in the separation between adjacent stacks.
| Evidence Dimension | Interplanar stacking distance in radical cation salts |
|---|---|
| Target Compound Data | TMN: 3.27 Å (intra-triad), 3.362 Å (inter-triad) |
| Comparator Or Baseline | TMTN (2,3,6,7-tetrakis(methylthio)naphthalene): 3.275 Å (intra-dimer), 3.645 Å (inter-dimer) |
| Quantified Difference | Inter-stack spacing 3.362 Å vs. 3.645 Å (Δ = 0.283 Å; TMN stacks 7.8% closer) |
| Conditions | Single-crystal X-ray diffraction at 298 K; triclinic space group P-1 for both salts |
Why This Matters
Closer inter-stack spacing enhances π-orbital overlap and electronic coupling between stacks, which directly impacts charge carrier mobility and conductivity in organic semiconductor devices—TMN's trimeric packing provides a distinct advantage over the dimeric TMTN analog.
- [1] Olovsson, G.; Olovsson, I. (1991). Structure of the organic semiconducting radical cation salt tris(2,3,6,7-tetramethoxynaphthalene) bis(hexafluoroarsenate). Acta Crystallographica Section B, 47, 355-362. View Source
- [2] Olovsson, G.; Olovsson, I.; Noreland, J. (1993). Structure of the organic radical cation salt 2,3,6,7-tetrakis(methylthio)naphthalene hexafluoroarsenate. Synthetic Metals, 55-57, 1689-1694. View Source
